3-Piperidino-1,2-propanediol
Overview
Description
“3-Piperidino-1,2-propanediol” is a compound with the empirical formula C8H17NO2 . It has a molecular weight of 159.23 . This compound is used in the drug development of certain diseases, acting as a precursor in the synthesis of various drugs targeting cardiovascular disorders .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 11 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 77-80 °C (lit.) . It has a density of 1.083g/cm³ . The compound’s SMILES string is OCC(O)CN1CCCCC1 .
Scientific Research Applications
Biotechnological Applications
3-Piperidino-1,2-propanediol and its derivatives have significant applications in biotechnology. One of the primary uses is in the production of 1,3-Propanediol (1,3-PD), a valuable chemical used as a monomer in the synthesis of commercially important products such as cosmetics, foods, lubricants, and medicines. The biosynthesis of 1,3-PD can be achieved through the transformation of glycerol or similar substrates using bacteria like Clostridium butyricum and Klebsiella pneumoniae. Recent research has focused on developing genetically engineered strains to overcome the limitations of natural microorganisms and improve yield and efficiency in 1,3-PD production (Yang et al., 2018).
Energy Applications
3-Piperidino-1,2-propanediol isomers, including 1,2-propanediol, are explored for their potential in energy applications, particularly in fuel cells. Studies have been conducted on the electrochemical oxidation of these compounds in alkaline media for their use in direct liquid fuel cells. The oxidation efficiency and powerdensity of these isomers in fuel cells have been a key focus, with research indicating that certain isomers may offer better performance than others under specific conditions. This research is crucial for the development of more efficient and sustainable energy sources (Chino et al., 2020).
Chemical Synthesis and Catalysis
3-Piperidino-1,2-propanediol and related compounds are also significant in chemical synthesis and catalysis. They are used as catalysts and intermediates in various chemical reactions, such as the hetero-Michael addition of α,β-unsaturated amides and Knoevenagel condensation. The development of novel catalysts based on these compounds has been a research focus, aiming to enhance reaction efficiency and selectivity in various organic transformations (Yang et al., 2018).
Environmental and Green Chemistry Applications
In the context of environmental and green chemistry, 3-Piperidino-1,2-propanediol derivatives are studied for their role in carbon capture and storage (CCS) technologies. Research on the kinetics and absorption heat of CO2 in aqueous solutions containing derivatives of 3-Piperidino-1,2-propanediol is pivotal for the development of efficient CCS technologies. These studies contribute to the selection of novel amines for CCS applications, aimed at reducing the environmental impact of industrial processes (Liu et al., 2016).
Safety And Hazards
Future Directions
The future directions for “3-Piperidino-1,2-propanediol” could involve its use in the bio-based chemical industry, given the wider range of biomass resources, safer manufacturing processes, and lower environmental impact . Its role as a precursor in the synthesis of various drugs targeting cardiovascular disorders could also be further explored .
properties
IUPAC Name |
3-piperidin-1-ylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECNWXGGNCJFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298809 | |
Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidino-1,2-propanediol | |
CAS RN |
4847-93-2 | |
Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4847-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinopropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4847-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-piperidinopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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